

The Chemical Architecture of Leucomethylene Blue: A Technical Guide

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Compound of Interest

Compound Name: *Leucomethylene blue*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, properties, and relevant experimental protocols for **leucomethylene blue** (LMB), the reduced and colorless counterpart of the well-known phenothiazine dye, methylene blue (MB). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Chemical Structure and Properties

Leucomethylene blue, systematically named N,N,N',N"-tetramethyl-10H-phenothiazine-3,7-diamine, is the reduced form of methylene blue.^{[1][2]} Unlike the vibrant blue methylene blue cation (MB+), **leucomethylene blue** is a colorless compound.^[3] This transformation from a colored to a colorless state is a reversible redox reaction, making the couple a widely used redox indicator in analytical chemistry.^[3]

The core chemical structure of **leucomethylene blue** is based on a phenothiazine ring system.^[2] Quantum modeling and X-ray crystallography have revealed that **leucomethylene blue** possesses a nonplanar, "butterfly" conformation, with a significant bend of approximately 150° along the axis of the central sulfur and nitrogen atoms.^[4] This structural feature is a key difference from the more planar structure of methylene blue and has implications for its biological interactions.

The chemical formula for **leucomethylene blue** is $C_{16}H_{19}N_3S$.^[1] It is characterized as a member of the phenothiazines, an aromatic amine, and a tertiary amino compound.^[2]

Physicochemical and Redox Properties

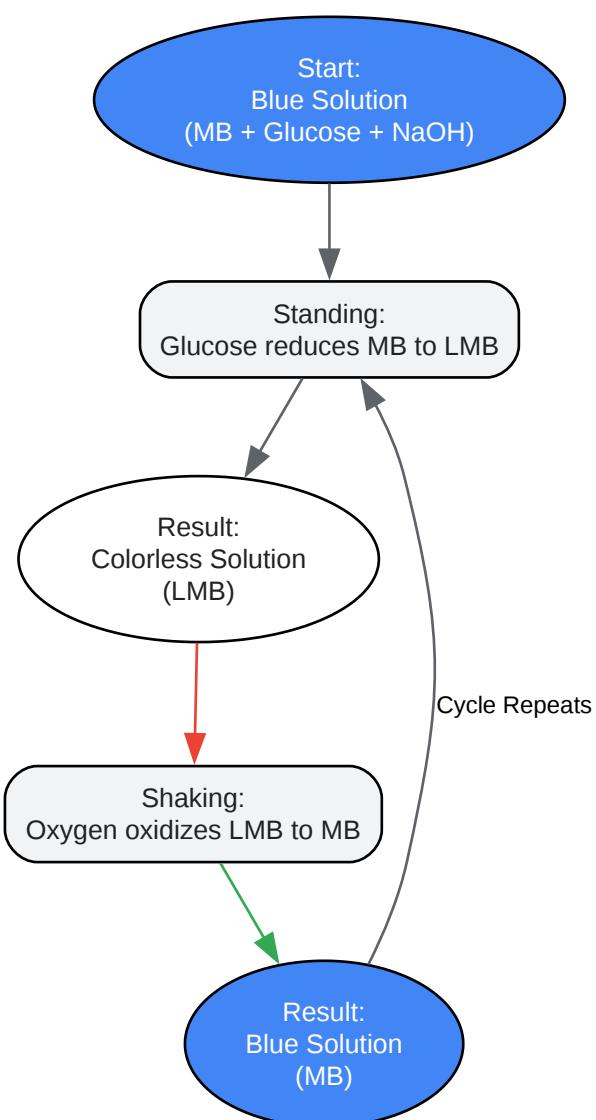
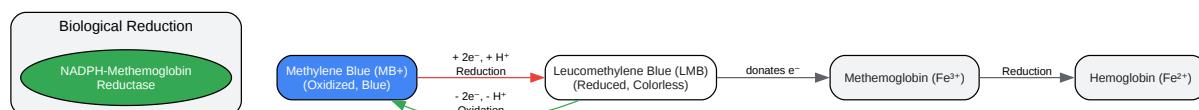
A summary of the key quantitative data for **leucomethylene blue** is presented in the table below, offering a clear comparison of its fundamental properties.

Property	Value	Reference
Chemical Formula	$C_{16}H_{19}N_3S$	[1]
Molecular Weight	285.4 g/mol	[2][5]
CAS Number	613-11-6	[1]
Appearance	Colorless (in reduced state)	[3]
Redox Midpoint Potential (E°)	+0.01 V	[3]
UV-Vis Absorption Maxima	Peak absorption around 741 nm; lacks the significant absorption peak at ~660 nm seen in methylene blue.	[6]
Solubility	Soluble in water. Also soluble in DMSO and Ethanol with sonication recommended for higher concentrations.	[1][7]

The Methylene Blue-Leucomethylene Blue Redox Cycle

The interconversion between methylene blue and **leucomethylene blue** is a fundamental redox process involving the transfer of two electrons and one proton.^[3] This cycle is central to many of its biological and chemical applications, from a simple laboratory demonstration known as the "blue bottle experiment" to its therapeutic use in treating methemoglobinemia.^[3]

In biological systems, methylene blue is reduced to **leucomethylene blue** by enzymes such as NADPH-methemoglobin reductase.[8][9] **Leucomethylene blue** then acts as a reducing agent, for instance, by donating electrons to reduce the ferric iron (Fe^{3+}) in methemoglobin back to the normal ferrous state (Fe^{2+}) in hemoglobin.[8] This process is crucial for restoring the oxygen-carrying capacity of blood in cases of methemoglobinemia.[9]



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